13-Fluorodibenzo[a,i]pyrene
Description
13-Fluorodibenzo[a,l]pyrene (chemical formula: C₂₄H₁₃F) is a fluorinated derivative of dibenzo[a,l]pyrene, a polycyclic aromatic hydrocarbon (PAH) characterized by fused benzene rings. The fluorine substitution at the 13-position introduces unique electronic and steric effects, altering its physicochemical properties compared to non-halogenated analogs. Synthesized via halogenation reactions, this compound is of interest in organic chemistry and environmental toxicology due to its structural resemblance to carcinogenic PAHs like benzo[a]pyrene .
Key synthesis data from indicates a 58% yield and a melting point of 185–186°C for 13-fluorodibenzo[a,l]pyrene, achieved after a 12-hour reaction time. This contrasts with shorter reaction times (2 hours) for other derivatives, highlighting the influence of fluorine’s electronegativity on reaction kinetics .
Properties
Molecular Formula |
C₂₄H₁₃F |
|---|---|
Molecular Weight |
320.36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Derivatives of Dibenzo[a,l]pyrene
Table 1 summarizes physical and synthetic properties of halogenated dibenzo[a,l]pyrenes synthesized under comparable conditions :
| Compound | Yield (%) | Melting Point (°C) | Reaction Time (hr) |
|---|---|---|---|
| Dibenzo[a,l]pyrene (4) | 66 | 162–163 | 2 |
| 13-Methyldibenzo[a,l]pyrene (24) | 57 | 180–181 | 2 |
| 14-Methyldibenzo[a,l]pyrene (25) | 66 | 164–165 | 2 |
| 13-Bromodibenzo[a,l]pyrene (26) | 52 | 216–217 | 12 |
| 13-Chlorodibenzo[a,l]pyrene (27) | 54 | 212–213 | 12 |
| 13-Fluorodibenzo[a,l]pyrene (28) | 58 | 185–186 | 12 |
Key Observations:
- Yield: Fluorination (58%) provides a marginally higher yield than bromination (52%) or chlorination (54%), possibly due to fluorine’s smaller atomic radius facilitating substitution reactions.
- Melting Points: Fluorinated derivatives exhibit lower melting points (185–186°C) compared to brominated (216–217°C) and chlorinated (212–213°C) analogs. This trend aligns with weaker intermolecular forces (e.g., van der Waals interactions) in fluorinated PAHs due to reduced polarizability .
- Reactivity: Fluorine’s high electronegativity may slow reaction kinetics, necessitating longer synthesis times (12 hours) compared to methylated derivatives (2 hours).
Comparison with Non-Halogenated PAHs
highlights environmental PAHs like pyrene, benzo[a]pyrene, and benzo[e]pyrene, which share structural similarities but lack halogen substituents. These compounds exhibit similar distribution patterns in marine sediments, suggesting common anthropogenic sources (e.g., combustion processes).
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